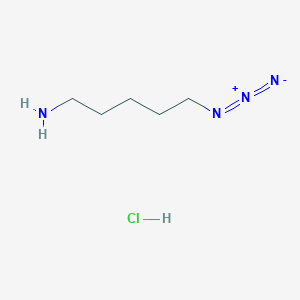

5-Azido-1-pentanamine HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Azido-1-pentanamine Hydrochloride is an organic compound with the molecular formula C5H13ClN4. It is a white to pale yellow solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but should be handled with care due to its azide group, which can be potentially hazardous .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1-pentanamine Hydrochloride typically involves the reaction of 5-chloropentylamine with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with hydrochloric acid. The general reaction scheme is as follows:

5-chloropentylamine+sodium azide→5-azidopentylamine+sodium chloride

The 5-azidopentylamine is then treated with hydrochloric acid to form 5-Azido-1-pentanamine Hydrochloride.

Industrial Production Methods: In an industrial setting, the production of 5-Azido-1-pentanamine Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions: 5-Azido-1-pentanamine Hydrochloride undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkynes, copper(I) iodide catalyst.

Major Products:

Reduction: 5-Aminopentylamine Hydrochloride.

Substitution: 1,2,3-Triazole derivatives.

科学研究应用

5-Azido-1-pentanamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Azido-1-pentanamine Hydrochloride primarily involves its azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

相似化合物的比较

- 4-Azidobutylamine Hydrochloride

- 6-Azidohexylamine Hydrochloride

- 3-Azidopropylamine Hydrochloride

Comparison: 5-Azido-1-pentanamine Hydrochloride is unique due to its specific chain length and the position of the azide group. Compared to 4-Azidobutylamine Hydrochloride and 6-Azidohexylamine Hydrochloride, it offers a balance between reactivity and stability. The chain length influences the compound’s solubility, reactivity, and suitability for various applications .

生物活性

5-Azido-1-pentanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of 5-Azido-1-pentanamine HCl

The synthesis of 5-Azido-1-pentanamine typically involves the reduction of diazides, which can be achieved using reagents such as triphenylphosphine in a biphasic system. The resulting compound can be obtained in high yield and purity, making it suitable for further biological evaluations .

Chemical Structure

The chemical formula for 5-Azido-1-pentanamine is C5H12N7 with a molecular weight of approximately 172.19 g/mol. Its structure includes an azide functional group, which is known for its reactivity and potential to form various derivatives.

Cytotoxicity Studies

Research has indicated that 5-Azido-1-pentanamine exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound demonstrate substantial inhibition of cell growth in the NCI 60 cell line panel:

| Compound | Average % Inhibition (at 10−5M) |

|---|---|

| Phidianidine A | 33% |

| Amine Precursor | 81% |

| Phidianidine B | 5% |

These results suggest that the amine precursor to phidianidine A is more potent than phidianidine A itself, highlighting the importance of the azido group in enhancing biological activity .

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the azide moiety may play a critical role in mediating interactions with cellular targets. The cytotoxic effects observed could be linked to the induction of apoptosis or disruption of cellular signaling pathways involved in proliferation and survival .

Study on Cancer Cell Lines

In a notable study, researchers evaluated the effects of 5-Azido-1-pentanamine on several cancer cell lines, including HeLa (cervical cancer) and C6 (rat glioma). The findings revealed that:

- HeLa Cells : Showed significant sensitivity to treatment with an IC50 value ranging from 0.14 to 5.42 µM.

- C6 Cells : Exhibited similar sensitivity patterns, suggesting broad-spectrum anti-cancer properties.

The study concluded that compounds derived from 5-Azido-1-pentanamine could serve as promising candidates for further development in cancer therapy .

Toxicological Assessments

Toxicological evaluations have also been conducted to assess the safety profile of 5-Azido-1-pentanamine. Preliminary data indicate that while the compound exhibits potent cytotoxicity against cancer cells, it shows reduced toxicity towards non-cancerous cell lines, suggesting a degree of selectivity that could be advantageous for therapeutic applications .

属性

IUPAC Name |

5-azidopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.ClH/c6-4-2-1-3-5-8-9-7;/h1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQZCVINXYATJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。